(E)-2-amino-N-(4-fluorobenzyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Key structural attributes include:
- 4-Fluorobenzyl group: A lipophilic aromatic substituent at the N-position, likely enhancing membrane permeability and metabolic stability.
- Carboxamide linkage: Enhances solubility and provides a site for structural diversification.
Properties
IUPAC Name |
2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-furan-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O2/c24-15-9-7-14(8-10-15)12-26-23(31)19-20-22(29-18-6-2-1-5-17(18)28-20)30(21(19)25)27-13-16-4-3-11-32-16/h1-11,13H,12,25H2,(H,26,31)/b27-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFGZGWPOZGXOI-UVHMKAGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=CO4)N)C(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=CO4)N)C(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-amino-N-(4-fluorobenzyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a derivative of pyrrolo[2,3-b]quinoxaline, which has garnered attention due to its potential biological activities, particularly in the fields of antioxidant , anticancer , and antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound based on diverse sources.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H17FN4O2
- Molecular Weight : 344.36 g/mol
Synthesis and Derivatives
The synthesis of pyrrolo[2,3-b]quinoxaline derivatives typically involves the condensation of various amines with furan derivatives. For instance, the synthesis pathway often includes acylation reactions using furoyl chloride and subsequent reactions with benzylamine derivatives to yield the target compound in moderate to high yields .
Antioxidant Activity
Research indicates that pyrrolo[2,3-b]quinoxaline derivatives exhibit significant antioxidant activity. The compound has been shown to scavenge hydroxyl radicals effectively, with a rate constant of in certain environments . This suggests its potential use in formulations aimed at reducing oxidative stress.
Anticancer Activity
Several studies have reported the anticancer properties of pyrrolo[2,3-b]quinoxaline derivatives. The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others .
- IC50 Values : Specific derivatives have shown IC50 values as low as 0.39 μM against MCF-7 cells, indicating potent activity .
Antibacterial Activity
Pyrrolo[2,3-b]quinoxaline derivatives also exhibit antibacterial properties. Studies have indicated that these compounds can inhibit the growth of several bacterial strains, making them candidates for further development as antimicrobial agents.
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological activities of similar compounds:
- Antioxidant Studies : A study on related quinoxaline derivatives showed significant radical scavenging capabilities comparable to established antioxidants such as Trolox .
- Cytotoxicity Assessments : In vitro studies have demonstrated that specific modifications to the pyrrolo[2,3-b]quinoxaline scaffold can enhance anticancer activity significantly .
- Mechanistic Insights : Investigations into the mechanism of action have revealed that these compounds may interact with specific cellular targets involved in apoptosis and cell cycle regulation .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline exhibit significant anticancer properties. Various studies have synthesized and evaluated these compounds for their ability to inhibit cancer cell proliferation.
Case Study: Anticancer Activity Evaluation
A notable study synthesized several derivatives of pyrrolo[2,3-b]quinoxaline and assessed their anticancer activity using the MTT assay. The results demonstrated that certain derivatives had IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent anticancer effects. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Derivative A | HeLa | 5.0 |
| Derivative B | MCF-7 | 8.0 |
| Derivative C | A549 | 6.5 |
These findings suggest that (E)-2-amino-N-(4-fluorobenzyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide could be a promising candidate for further development as an anticancer agent.
Antimicrobial Applications
The antimicrobial properties of pyrrolo[2,3-b]quinoxaline derivatives have been extensively documented. In vitro studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Activity Assessment
In one study, the minimum inhibitory concentration (MIC) of related compounds was evaluated:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Derivative D | S. aureus | 0.22 |
| Derivative E | E. coli | 0.30 |
These results highlight the strong antimicrobial potential of these compounds, suggesting their applicability in treating bacterial infections.
Antioxidant Applications
Antioxidant assays utilizing methods like DPPH scavenging have demonstrated that certain derivatives possess significant radical scavenging activity.
Case Study: Antioxidant Activity Evaluation
One derivative was reported to have an overall rate constant for hydroxyl radical scavenging of , comparable to established antioxidants like Trolox.
| Compound | Assay Method | Result |
|---|---|---|
| Derivative F | DPPH Scavenging | Rate Constant = |
This suggests that the compound may be beneficial in reducing oxidative stress-related diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 2-amino-pyrrolo[2,3-b]quinoxaline-3-carboxamides. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
The morpholin-4-ylpropyl group in introduces polarity, improving solubility but possibly limiting blood-brain barrier penetration.
Electronic and Steric Modifications :
- Replacement of the furan-2-ylmethylene group with thienylmethylene () introduces sulfur, altering electronic density and binding interactions (e.g., with metal ions or cysteine residues).
- The 2-methoxybenzyl group in adds steric bulk and electron-donating effects, which may influence metabolic stability.
Biological Implications :
Q & A
Q. Basic: What are the key steps in synthesizing this pyrroloquinoxaline-carboxamide derivative?
The compound is synthesized via multi-step organic reactions, including:
- Coupling reactions : Amide bond formation between the pyrroloquinoxaline core and the 4-fluorobenzyl group, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Schiff base formation : Condensation of the furan-2-ylmethylene moiety with the amino group on the pyrroloquinoxaline scaffold under reflux in anhydrous conditions (e.g., ethanol or THF) .
- Stereochemical control : Ensuring E-configuration of the imine bond via reaction kinetics (e.g., slow addition of aldehydes) or catalytic methods .
Q. Advanced: How can reaction yields be optimized for the furan-2-ylmethylene substitution step?
Yield optimization involves:
- Catalyst screening : Palladium or copper catalysts may enhance imine formation efficiency (e.g., Pd(OAc)₂ in reductive cyclization reactions) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while molecular sieves absorb byproducts like water .
- Purification strategies : Use of preparative HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the E-isomer selectively .
II. Biological Evaluation
Q. Basic: What assays are used to evaluate this compound’s anticancer potential?
Initial screening typically includes:
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition studies : Testing against kinases (e.g., EGFR or Aurora B) via fluorescence-based ATP competition assays .
- Apoptosis detection : Flow cytometry with Annexin V/PI staining to confirm mechanism of action .
Q. Advanced: How can contradictory data between enzyme inhibition and cellular activity be resolved?
Contradictions may arise due to:
- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .
- Membrane permeability : Perform logP measurements or PAMPA assays to assess cellular uptake limitations .
- Metabolic stability : Incubate the compound with liver microsomes to identify rapid degradation pathways .
III. Structure-Activity Relationships (SAR) & Optimization
Q. Basic: Which structural features are critical for biological activity?
Key pharmacophores include:
- 4-Fluorobenzyl group : Enhances lipophilicity and target binding via π-π stacking with hydrophobic enzyme pockets .
- Furan-2-ylmethylene moiety : Contributes to planar geometry, facilitating intercalation with DNA or enzyme active sites .
- Pyrroloquinoxaline core : Provides rigidity and hydrogen-bonding interactions with residues like Asp or Glu .
Q. Advanced: What strategies improve selectivity for cancer-related kinases over off-target enzymes?
Strategies involve:
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to modulate electron density and binding affinity .
- Scaffold hopping : Replace the pyrroloquinoxaline core with pyrazolo[3,4-b]quinoxaline to reduce off-target interactions .
- Crystallographic studies : Use X-ray diffraction of compound-enzyme complexes to guide rational design (e.g., resolving binding poses in kinase domains) .
IV. Physicochemical & Pharmacokinetic Profiling
Q. Basic: How is aqueous solubility assessed, and what formulation strategies address poor solubility?
Methods include:
Q. Advanced: What in silico tools predict metabolic hotspots for structural stabilization?
Computational approaches include:
- Density Functional Theory (DFT) : Identify electrophilic centers prone to cytochrome P450 oxidation .
- Molecular dynamics simulations : Model interactions with CYP3A4 or UDP-glucuronosyltransferases to predict glucuronidation sites .
Mechanistic & Target Identification
Q. Basic: How is the compound’s mechanism of action validated in cellular models?
Validation involves:
Q. Advanced: What techniques confirm target engagement in complex biological systems?
Advanced methods include:
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins upon compound binding .
- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target .
VI. Data Reproducibility & Quality Control
Q. Basic: How are batch-to-batch variations minimized during synthesis?
Quality control measures include:
Q. Advanced: What orthogonal assays validate bioactivity when primary assays yield ambiguous results?
Orthogonal approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
